molecular formula C19H23N5O5 B14794657 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]-

6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]-

Cat. No.: B14794657
M. Wt: 401.4 g/mol
InChI Key: NDBIVIKERZTABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This specific compound is a derivative of guanine, one of the four main nucleobases found in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine and chlorine, as well as alkylating agents, are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Guanine: A naturally occurring purine nucleobase with a similar structure but different functional groups.

    Adenine: Another purine nucleobase found in DNA and RNA, differing in its amino group position.

    Hypoxanthine: A purine derivative involved in nucleotide metabolism.

Uniqueness

6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-phenylmethoxypropyl] propanoate

InChI

InChI=1S/C19H23N5O5/c1-2-15(25)28-10-14(9-27-8-13-6-4-3-5-7-13)29-12-24-11-21-16-17(24)22-19(20)23-18(16)26/h3-7,11,14H,2,8-10,12H2,1H3,(H3,20,22,23,26)

InChI Key

NDBIVIKERZTABK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(COCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.